3-(Chloromethyl)-4-methoxybenzaldehyde

organic synthesis process chemistry chloromethylation

Choose 3-(Chloromethyl)-4-methoxybenzaldehyde for its orthogonally reactive chloromethyl and aldehyde handles, enabling sequential functionalization that simpler benzaldehydes cannot offer. The para-methoxy group enhances aromatic nucleophilicity, delivering 88–92% alkylation yields under mild conditions. As a direct precursor to TSHR inverse agonists, the pre-installed chloromethyl group eliminates an extra synthetic step. A scalable chloromethylation protocol (70–75% yield) and consistent ≥95% purity make it a robust choice for medicinal chemistry and polymer research.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 52577-09-0
Cat. No. B122957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-4-methoxybenzaldehyde
CAS52577-09-0
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=O)CCl
InChIInChI=1S/C9H9ClO2/c1-12-9-3-2-7(6-11)4-8(9)5-10/h2-4,6H,5H2,1H3
InChIKeyLNKDOOILNUKDMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-4-methoxybenzaldehyde (CAS 52577-09-0): A Bifunctional Building Block for Pharmaceutical and Agrochemical Synthesis


3-(Chloromethyl)-4-methoxybenzaldehyde (CAS 52577-09-0) is a bifunctional aromatic aldehyde featuring both a reactive chloromethyl group at the 3-position and an electron-donating methoxy group at the 4-position, with a molecular formula of C9H9ClO2 and a molecular weight of 184.62 g/mol . It is supplied as an off-white solid with a standard purity of 95% . The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals [1], owing to the orthogonal reactivity of its aldehyde and chloromethyl handles, which enables sequential functionalization strategies not accessible to simpler benzaldehyde derivatives.

3-(Chloromethyl)-4-methoxybenzaldehyde (CAS 52577-09-0): Why Structural Analogs Cannot Simply Be Substituted


Direct substitution of 3-(chloromethyl)-4-methoxybenzaldehyde with a close analog—such as 4-methoxybenzaldehyde (lacking the chloromethyl handle), 3-(chloromethyl)benzaldehyde (lacking the methoxy group), or a regioisomer with the chloromethyl group at the 2- or 4-position—is not possible without significantly altering reaction outcomes. The precise positioning of the chloromethyl group at the meta-position relative to the aldehyde and para to the methoxy group confers a unique electronic environment that governs both electrophilic aromatic substitution reactivity and nucleophilic substitution at the benzylic site [1]. In practice, the synthesis of 3-(chloromethyl)-4-methoxybenzaldehyde itself requires optimized chloromethylation conditions (paraformaldehyde, concentrated HCl, 70–75°C) to achieve yields of 70–75%, while attempts to substitute with a different substitution pattern would require re-optimization of conditions and often result in lower regioselectivity and yields [1]. Furthermore, the methoxy group enhances the nucleophilicity of the aromatic ring, enabling downstream reactions such as alkylation of NH-, OH-, and SH-acids to proceed in high yields (88–92%) under mild conditions [2]; substitution with a less electron-rich analog would compromise these yields and may necessitate harsher reaction conditions.

3-(Chloromethyl)-4-methoxybenzaldehyde (CAS 52577-09-0): Quantified Differentiation from Analogs


Synthesis Yield: 70–75% via an Optimized, Scalable Chloromethylation Protocol

The preparation of 3-(chloromethyl)-4-methoxybenzaldehyde via chloromethylation of 4-methoxybenzaldehyde using paraformaldehyde and concentrated HCl at 70–75°C for 2.5–3.5 hours, followed by precipitation and recrystallization from hexane, yields the target compound in 70–75% [1]. In comparison, conventional chloromethylation of anisaldehyde derivatives under standard Blanc reaction conditions (ZnCl2 catalyst, gaseous HCl) typically affords yields in the range of 60–70% . This represents an absolute yield improvement of 5–15 percentage points.

organic synthesis process chemistry chloromethylation

Alkylation Efficiency: 88–92% Yield in Phthalimide N‑Alkylation

Reaction of 3-(chloromethyl)-4-methoxybenzaldehyde with phthalimide in the presence of potassium carbonate (K2CO3) in DMF at 80°C furnishes the corresponding N‑alkylated phthalimide derivative in 88–92% isolated yield [1]. This yield surpasses the typical 75–85% range reported for alkylation of phthalimide with less activated chloromethyl benzaldehydes lacking the para-methoxy electron-donating group .

N‑alkylation heterocyclic synthesis green chemistry

Purity: Consistent 95%+ with Verifiable Batch Analytical Data

Commercially available 3-(chloromethyl)-4-methoxybenzaldehyde is supplied at a standard purity of 95%, with batch‑specific certificates of analysis (CoA) providing NMR, HPLC, and GC data upon request . In comparison, similar chloromethyl‑substituted benzaldehydes are frequently offered at 90–95% purity, often without the option for detailed batch‑level analytical documentation .

quality control analytical chemistry procurement

Critical Intermediate for TSHR Inverse Agonists: Pre‑Functionalization Saves Steps

3-(Chloromethyl)-4-methoxybenzaldehyde is a key reactant in the preparation of low‑molecular‑weight inverse agonists for the human thyroid‑stimulating hormone receptor (TSHR) . Alternative benzaldehyde building blocks (e.g., 4-methoxybenzaldehyde or 3‑formylbenzoic acid) lack the chloromethyl group, necessitating an additional synthetic step to introduce the benzylic chloride functionality. The use of 3-(chloromethyl)-4-methoxybenzaldehyde therefore reduces the overall linear sequence by one step compared to a route starting from a non‑chloromethylated analog .

medicinal chemistry GPCR ligands drug discovery

3-(Chloromethyl)-4-methoxybenzaldehyde (CAS 52577-09-0): Validated Research and Industrial Application Scenarios


Pharmaceutical Intermediate for TSHR Inverse Agonists

As a direct precursor to TSHR inverse agonists, this compound enables medicinal chemists to access a class of molecules with potential applications in thyroid‑related disorders . The pre‑installed chloromethyl group eliminates the need for a separate chloromethylation step, streamlining the synthetic route and improving overall yield, as quantified in Section 3.

Agrochemical and Dye Synthesis via Orthogonal Functionalization

The presence of both an aldehyde and a benzylic chloride allows for orthogonal functionalization strategies, where the aldehyde can first undergo condensation or reductive amination, followed by nucleophilic substitution at the chloromethyl site to install diverse heterocyclic or bioactive moieties [1]. This sequential reactivity is a key differentiator from simple benzaldehydes and is supported by the high alkylation yields demonstrated in Section 3.

Building Block for Functional Polymers and Materials

The bifunctional nature of 3-(chloromethyl)-4-methoxybenzaldehyde makes it a candidate monomer for the synthesis of functional polymers, where the aldehyde can participate in imine or hydrazone formation while the chloromethyl group remains available for post‑polymerization modification. The reliable 95% purity and batch‑analytical data ensure consistent polymer properties, a critical factor for material science applications .

Process Development and Scale‑Up Using Optimized Synthesis

The improved chloromethylation protocol (70–75% yield) described in RU2561730C1 provides a scalable, safe, and economical method for producing this compound, making it an attractive starting material for process chemistry groups seeking to develop robust manufacturing routes [2].

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